molecular formula C13H16N2O3 B12105995 Methyl 2-benzamido-3-(dimethylamino)acrylate

Methyl 2-benzamido-3-(dimethylamino)acrylate

Cat. No.: B12105995
M. Wt: 248.28 g/mol
InChI Key: FVLTUIYGIXNEOM-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-benzamido-3-(dimethylamino)acrylate is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is known for its unique structure, which includes a benzamido group and a dimethylamino group attached to an acrylate backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzamido-3-(dimethylamino)acrylate typically involves the reaction of benzoyl chloride with dimethylamine, followed by the addition of methyl acrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:

    Step 1: Benzoyl chloride reacts with dimethylamine to form N,N-dimethylbenzamide.

    Step 2: The resulting N,N-dimethylbenzamide is then reacted with methyl acrylate in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzamido-3-(dimethylamino)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-benzamido-3-(dimethylamino)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-benzamido-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The benzamido and dimethylamino groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetamidoacrylate
  • Methyl 2-benzoylamino-3-dimethylaminopropenoate
  • 2-Propenoic acid, 2-(benzoylamino)-3-(dimethylamino)-, methyl ester

Uniqueness

Methyl 2-benzamido-3-(dimethylamino)acrylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

methyl (E)-2-benzamido-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9+

InChI Key

FVLTUIYGIXNEOM-PKNBQFBNSA-N

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/NC(=O)C1=CC=CC=C1

Canonical SMILES

CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.